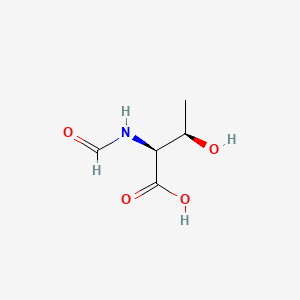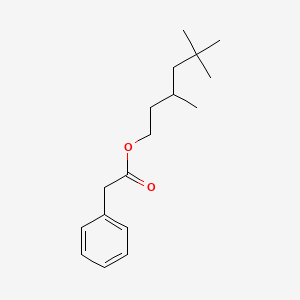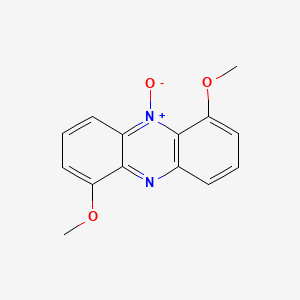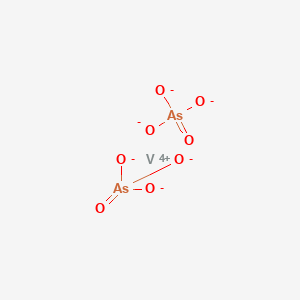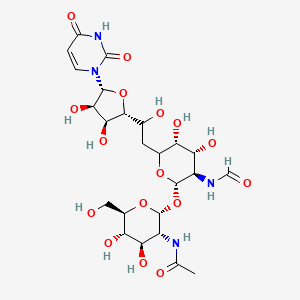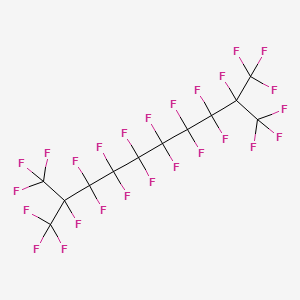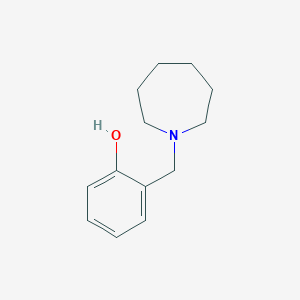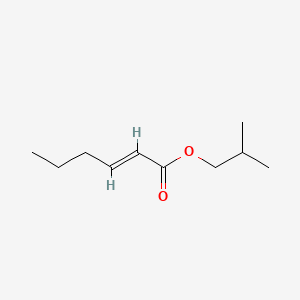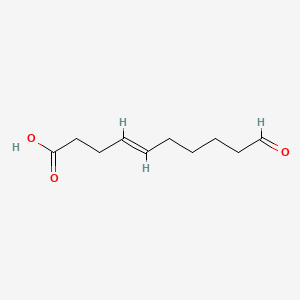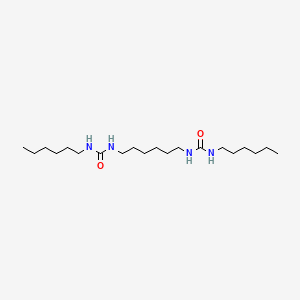
H-Cys-Gly-Lys-Lys-Gly-Met-Val-Gly-Gly-Val-Val-OH.TFA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound H-Cys-Gly-Lys-Lys-Gly-Met-Val-Gly-Gly-Val-Val-OH.TFA is a synthetic peptide consisting of eleven amino acids: cysteine, glycine, lysine, lysine, glycine, methionine, valine, glycine, glycine, valine, and valine. The peptide is capped with a trifluoroacetic acid (TFA) group, which is commonly used in peptide synthesis to protect the amino terminus and enhance solubility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Cys-Gly-Lys-Lys-Gly-Met-Val-Gly-Gly-Val-Val-OH.TFA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain using reagents like carbodiimides or uronium salts.
Deprotection: The protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, the synthesis of peptides like This compound is scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
化学反応の分析
Types of Reactions
H-Cys-Gly-Lys-Lys-Gly-Met-Val-Gly-Gly-Val-Val-OH.TFA: can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds with another cysteine, leading to dimerization or higher-order structures.
Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: The lysine residues can undergo acylation or alkylation reactions, modifying the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Acylation with acetic anhydride or alkylation with iodoacetamide.
Major Products
Oxidation: Formation of disulfide-linked dimers or oligomers.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with acyl or alkyl groups on lysine residues.
科学的研究の応用
H-Cys-Gly-Lys-Lys-Gly-Met-Val-Gly-Gly-Val-Val-OH.TFA: has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or a therapeutic agent itself.
Industry: Utilized in the development of peptide-based materials and coatings.
作用機序
The mechanism of action of H-Cys-Gly-Lys-Lys-Gly-Met-Val-Gly-Gly-Val-Val-OH.TFA depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The cysteine residue can form disulfide bonds, influencing the peptide’s structure and function. The lysine residues can interact with negatively charged molecules, affecting cellular uptake and distribution.
類似化合物との比較
H-Cys-Gly-Lys-Lys-Gly-Met-Val-Gly-Gly-Val-Val-OH.TFA: can be compared to other peptides with similar sequences or functional groups:
H-Cys-Gly-Lys-Lys-Gly-Met-Val-Gly-Gly-Val-Val-OH: Lacks the TFA group, which may affect solubility and stability.
H-Cys-Gly-Lys-Lys-Gly-Met-Val-Gly-Gly-Val-Val-NH2: Amide-capped version, which may have different biological activity.
H-Cys-Gly-Lys-Lys-Gly-Met-Val-Gly-Gly-Val-Val-OH.AcOH: Acetic acid-capped version, which may have different solubility properties.
The uniqueness of This compound lies in its specific sequence and the presence of the TFA group, which can influence its chemical and biological properties.
特性
分子式 |
C45H80F3N13O14S2 |
|---|---|
分子量 |
1148.3 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C43H79N13O12S2.C2HF3O2/c1-23(2)34(41(65)50-18-30(57)47-19-33(60)54-35(24(3)4)42(66)56-36(25(5)6)43(67)68)55-40(64)29(14-17-70-7)52-32(59)21-49-38(62)27(12-8-10-15-44)53-39(63)28(13-9-11-16-45)51-31(58)20-48-37(61)26(46)22-69;3-2(4,5)1(6)7/h23-29,34-36,69H,8-22,44-46H2,1-7H3,(H,47,57)(H,48,61)(H,49,62)(H,50,65)(H,51,58)(H,52,59)(H,53,63)(H,54,60)(H,55,64)(H,56,66)(H,67,68);(H,6,7)/t26-,27-,28-,29-,34-,35-,36-;/m0./s1 |
InChIキー |
IFAUCMLMSOAOJN-OPSLQPJKSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CCSC)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CS)N.C(=O)(C(F)(F)F)O |
正規SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCSC)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CS)N.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


